-(Trifluoromethyl)phenyl trifluoromethanesulfonate (also known as 3-(CF3)PhOTf or Combi-Blocks COM448656051) is a relatively recent addition to the library of organic compounds. While limited information is available on its specific applications, research has been conducted on its synthesis and characterization.
A study published in 2012 details a method for the efficient synthesis of this compound using readily available starting materials. The study also characterizes the compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a specialized organic compound characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and reactivity. The compound has the molecular formula and a molecular weight of approximately 540.26 g/mol. It exists as a crystalline powder and is notable for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography. This compound is often used in various chemical syntheses and applications due to its reactivity and stability under specific conditions .
The synthesis of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for producing this compound.
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate finds applications in various fields:
Interaction studies involving 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles and other electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential applications in drug development.
Several compounds share structural similarities with 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenyl trifluoromethanesulfonate | Simpler structure; widely used in organic synthesis | |
4-Trifluoromethylphenyl trifluoromethanesulfonate | Similar reactivity; different substitution pattern | |
2-Trifluoromethylphenyl trifluoromethanesulfonate | Another positional isomer; varies in reactivity |
The unique aspect of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate lies in its specific electronic properties imparted by both the trifluoromethyl group and the sulfonate moiety, making it particularly reactive compared to other similar compounds. Its ability to participate in diverse